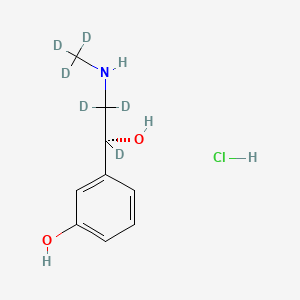

Phenylephrine-d6 (hydrochloride)

Descripción

BenchChem offers high-quality Phenylephrine-d6 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylephrine-d6 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C9H14ClNO2 |

|---|---|

Peso molecular |

209.70 g/mol |

Nombre IUPAC |

3-[(1R)-1,2,2-trideuterio-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1/i1D3,6D2,9D; |

Clave InChI |

OCYSGIYOVXAGKQ-XJPLMRANSA-N |

SMILES isomérico |

[2H][C@@](C1=CC(=CC=C1)O)(C([2H])([2H])NC([2H])([2H])[2H])O.Cl |

SMILES canónico |

CNCC(C1=CC(=CC=C1)O)O.Cl |

Origen del producto |

United States |

An In-depth Technical Guide to Phenylephrine-d6 Hydrochloride: Structure, Properties, and Bioanalytical Applications

This guide provides a comprehensive technical overview of Phenylephrine-d6 hydrochloride, a deuterated analog of the widely used sympathomimetic agent, phenylephrine. Designed for researchers, analytical chemists, and drug development professionals, this document delves into the molecule's chemical structure, physicochemical properties, and its critical role as an internal standard in modern bioanalytical assays. We will explore the scientific rationale behind isotopic labeling and provide a detailed, field-proven protocol for its application in quantitative analysis.

Introduction to Phenylephrine and the Significance of Isotopic Labeling

Phenylephrine is a selective alpha-1 adrenergic receptor agonist primarily used as a nasal decongestant and as a vasopressor to manage hypotension.[1][2][3][4] Its therapeutic efficacy is directly linked to its concentration in biological fluids, necessitating highly accurate and precise methods for its quantification in pharmacokinetic and toxicokinetic studies.

The introduction of stable isotopes, such as deuterium (²H or D), into drug molecules represents a subtle but powerful modification.[] This process, known as deuteration, can significantly alter a molecule's metabolic fate due to the Deuterium Kinetic Isotope Effect (DKIE) .[6] The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a standard carbon-hydrogen (C-H) bond.[][6] When deuterium is placed at a site of metabolic oxidation (a "soft spot"), the rate of metabolism at that position can be slowed, potentially improving the drug's pharmacokinetic profile.[7][8]

However, the most prevalent and critical application of deuterated compounds like Phenylephrine-d6 hydrochloride is not as a therapeutic agent itself, but as a Stable Isotope-Labeled Internal Standard (SIL-IS) for quantitative analysis by mass spectrometry.[9][10] Its near-identical chemical behavior to the parent drug, combined with its distinct molecular mass, makes it the gold standard for correcting analytical variability, thereby ensuring the highest level of accuracy and precision in bioanalysis.

Physicochemical Properties: A Comparative Analysis

A clear understanding of the molecular characteristics of both the parent compound and its deuterated analog is fundamental to its application.

Phenylephrine Hydrochloride

Phenylephrine is a chiral molecule belonging to the phenylethanolamine class.[3] It is structurally similar to epinephrine but lacks one hydroxyl group on the phenyl ring.[2]

| Property | Value | Source(s) |

| IUPAC Name | (R)-3-(1-hydroxy-2-(methylamino)ethyl)phenol hydrochloride | [3] |

| Molecular Formula | C₉H₁₃NO₂·HCl (or C₉H₁₄ClNO₂) | [1] |

| Molecular Weight | 203.67 g/mol | [1][11] |

| CAS Number | 61-76-7 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

Phenylephrine-d6 Hydrochloride

Phenylephrine-d6 hydrochloride is specifically synthesized to incorporate six deuterium atoms at stable positions. The labeling on the N-methyl group and the ethylamine side chain are common sites for deuteration.

| Property | Value | Source(s) |

| IUPAC Name | (R)-3-(1-hydroxy-2-((methyl-d3)amino)ethyl-1,2,2-d3)phenol, hydrochloride | [9] |

| Molecular Formula | C₉H₇D₆NO₂·HCl | [9] |

| Molecular Weight | ~209.7 g/mol (173.25 for free base + 36.46 for HCl) | [9] |

| CAS Number | 1089675-56-8 | [9][10] |

| Application | Internal standard for mass spectrometry | [9][10] |

The mass difference of +6 Da is crucial, allowing the mass spectrometer to easily distinguish the internal standard from the endogenous or administered phenylephrine while ensuring both compounds exhibit nearly identical behavior during sample extraction and chromatographic separation.

The Gold Standard: Phenylephrine-d6 HCl as a Bioanalytical Internal Standard

In quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is added at a fixed concentration to all samples, including calibration standards, quality controls, and unknown study samples. Its purpose is to compensate for variations that can occur during the analytical workflow.

A SIL-IS like Phenylephrine-d6 HCl is considered the ideal choice for several reasons:

-

Co-elution: It has virtually the same chromatographic retention time as the non-labeled analyte (phenylephrine), meaning it experiences the same analytical conditions.

-

Similar Ionization: It exhibits identical ionization efficiency in the mass spectrometer's ion source, effectively normalizing for matrix effects (signal suppression or enhancement caused by other components in the biological sample).

-

Correction for Loss: It accurately accounts for any loss of analyte during sample preparation steps, such as liquid-liquid extraction or solid-phase extraction (SPE).

The workflow below illustrates the central role of the SIL-IS in achieving reliable quantification.

Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of Phenylephrine in Human Plasma by LC-MS/MS

This protocol describes a robust and validated method for determining phenylephrine concentrations in human plasma, applicable to pharmacokinetic studies.

Objective

To accurately and precisely quantify the concentration of phenylephrine in human plasma samples using a validated UPLC-MS/MS method with Phenylephrine-d6 hydrochloride as the internal standard.

Materials and Reagents

-

Analytes: Phenylephrine hydrochloride reference standard, Phenylephrine-d6 hydrochloride (IS).

-

Biological Matrix: Blank human plasma (K₂EDTA).

-

Solvents: HPLC-grade methanol, acetonitrile, and water.

-

Reagents: Formic acid, ammonium formate.

-

Equipment: Solid-Phase Extraction (SPE) cartridges (e.g., C18), UPLC system, and a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

- Phenylephrine Stock (1 mg/mL): Accurately weigh and dissolve phenylephrine HCl in methanol.

- IS Stock (1 mg/mL): Accurately weigh and dissolve Phenylephrine-d6 HCl in methanol.

- Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile/water to create calibration standard spiking solutions and a fixed-concentration IS spiking solution (e.g., 50 ng/mL).

2. Preparation of Calibration Curve and Quality Control (QC) Samples:

- Spike blank human plasma with the phenylephrine working solutions to prepare a calibration curve ranging from approximately 10 pg/mL to 5000 pg/mL.[12]

- Separately prepare QC samples at low, medium, and high concentrations.

3. Sample Pretreatment (Solid-Phase Extraction): [12]

- To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution. Vortex briefly.

- Add 200 µL of 4% phosphoric acid in water to precipitate proteins. Vortex and centrifuge.

- Condition SPE Cartridge: Pass 1 mL of methanol followed by 1 mL of water through the C18 SPE cartridge.

- Load Sample: Load the supernatant from the previous step onto the conditioned SPE cartridge.

- Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

- Elute: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.

4. LC-MS/MS Instrumental Analysis: [12][13]

- The following parameters serve as a validated starting point and should be optimized for the specific instrument used.

| Parameter | Setting |

| LC System | UPLC System |

| Column | BEH HILIC (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | 10mM Ammonium Formate (pH 3.5) in 90% Acetonitrile |

| Flow Rate | 0.4 mL/min (Isocratic) |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Phenylephrine: m/z 168.1 → 135.0Phenylephrine-d6: m/z 174.1 → 141.0 |

| Source Temp. | 550 °C |

5. Data Processing and Quantification:

- Integrate the chromatographic peaks for both phenylephrine and Phenylephrine-d6.

- Calculate the peak area ratio (phenylephrine area / Phenylephrine-d6 area) for all samples.

- Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.

- Determine the concentration of phenylephrine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Phenylephrine-d6 hydrochloride is an indispensable tool in modern pharmaceutical and clinical research. Its synthesis as a stable isotope-labeled analog of phenylephrine provides the foundation for its use as a high-fidelity internal standard. By co-eluting with the parent drug and being distinguishable by mass, it enables bioanalytical scientists to effectively negate variability from matrix effects and sample processing. The application of Phenylephrine-d6 hydrochloride in validated LC-MS/MS assays, as detailed in this guide, ensures the generation of accurate, precise, and reliable quantitative data essential for the successful development and monitoring of phenylephrine-containing therapeutics.

References

- Google Patents. CN109187832B - Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) and sample pretreatment method.

-

Wikipedia. Phenylephrine. Available from: [Link]

-

PubChem, National Institutes of Health. Phenylephrine. Available from: [Link]

-

Veeprho. Phenylephrine-D6 (HCl Salt) | CAS 1089675-56-8. Available from: [Link]

-

ResearchGate. Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of phenylephrine in human plasma and its application to a pharmacokinetic study | Request PDF. Available from: [Link]

-

PubMed. Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of phenylephrine in human plasma and its application to a pharmacokinetic study. Available from: [Link]

-

PubChem, National Institutes of Health. Phenylephrine hydrochloride, (+-)-. Available from: [Link]

-

PubMed. Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. Available from: [Link]

-

Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available from: [Link]

-

ResearchGate. Clinical Application and Synthesis Methods of Deuterated Drugs. Available from: [Link]

-

Scribd. Derivatization Method for Phenylephrine Analysis. Available from: [Link]

-

SciSpace. Determination of phenylephrine hydrochloride in pharmaceutical preparations using spectrophotometric method. Available from: [Link]

-

JSciMed Central. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Available from: [Link]

Sources

- 1. CAS 61-76-7: (-)-Phenylephrine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. Phenylephrine - Wikipedia [en.wikipedia.org]

- 3. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 6. jscimedcentral.com [jscimedcentral.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. veeprho.com [veeprho.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Phenylephrine hydrochloride, (+-)- | C9H14ClNO2 | CID 6102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of phenylephrine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylephrine-d6 HCl (CAS 1089675-56-8): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of Phenylephrine-d6 hydrochloride (HCl), a deuterated analog of the well-established alpha-1 adrenergic receptor agonist, Phenylephrine. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, analytical methodologies, and critical applications of this stable isotope-labeled compound.

Introduction: The Significance of Deuterated Standards

In modern pharmaceutical research and development, particularly in the realms of pharmacokinetics (PK), pharmacodynamics (PD), and bioanalytical method development, stable isotope-labeled internal standards are indispensable tools. The substitution of hydrogen atoms with their heavier isotope, deuterium, creates a molecule that is chemically identical to the parent drug but mass-spectrometrically distinct. This property is paramount for accurate quantification in complex biological matrices.

Phenylephrine-d6 HCl serves as an ideal internal standard for the quantification of phenylephrine in biological samples. Its six deuterium atoms provide a significant mass shift, preventing isotopic cross-talk with the unlabeled analyte, while its physicochemical properties remain nearly identical, ensuring co-elution during chromatographic separation and similar extraction recovery. This minimizes variability and enhances the accuracy and precision of bioanalytical methods.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of both the parent compound and its deuterated analog is fundamental for its effective application.

| Property | Phenylephrine HCl | Phenylephrine-d6 HCl |

| CAS Number | 61-76-7 | 1089675-56-8 |

| Molecular Formula | C₉H₁₃NO₂·HCl | C₉H₇D₆NO₂·HCl |

| Molecular Weight | 203.67 g/mol | 209.71 g/mol |

| Appearance | White or almost white crystalline powder | White or almost white crystalline powder |

| Solubility | Freely soluble in water and ethanol | Expected to have similar solubility to the parent compound |

| Stereochemistry | Typically the (R)-enantiomer | Typically the (R)-enantiomer |

Characterization Techniques:

The identity and purity of Phenylephrine-d6 HCl are confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the molecular structure and the positions of the deuterium labels. The absence of proton signals at the deuterated positions in the ¹H NMR spectrum is a key indicator of successful labeling.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of the compound. The mass spectrum will show a clear shift of +6 Da compared to the unlabeled phenylephrine.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound by separating it from any potential impurities.

Synthesis of Phenylephrine-d6 HCl

While specific, proprietary synthesis methods for commercially available Phenylephrine-d6 HCl may vary, a general understanding of the synthetic approach can be derived from established methods for phenylephrine synthesis and common deuterium labeling techniques.

A plausible synthetic route would involve the synthesis of a suitable precursor to phenylephrine, followed by a deuteration step and final conversion to the target molecule.

Conceptual Synthetic Workflow:

Conceptual Synthetic Workflow for Phenylephrine-d6 HCl.

Key Deuteration Strategies:

-

Use of Deuterated Reagents: Introducing deuterium can be achieved by using deuterated starting materials or reagents at a specific step in the synthesis. For example, a deuterated reducing agent like sodium borodeuteride (NaBD₄) could be used to introduce deuterium at the benzylic alcohol position. Deuterated methyl iodide (CD₃I) could be used to introduce the trideuteromethyl group.

-

Catalytic Deuterium Exchange: In some cases, hydrogen-deuterium exchange reactions can be employed, where the parent molecule or an intermediate is treated with a deuterium source (like D₂O or D₂ gas) in the presence of a catalyst.

Mechanism of Action of the Parent Compound: Phenylephrine

Phenylephrine is a selective alpha-1 adrenergic receptor agonist.[1][2] Its pharmacological effects are primarily mediated by the activation of these receptors, which are G-protein coupled receptors (GPCRs) located on the surface of various cells, particularly smooth muscle cells of blood vessels.[3][4]

Signaling Pathway of Alpha-1 Adrenergic Receptor Activation:

Simplified signaling cascade of the alpha-1 adrenergic receptor.

Upon binding of phenylephrine to the alpha-1 adrenergic receptor, the associated Gq protein is activated.[4] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[4] The increased intracellular calcium, along with DAG, activates protein kinase C (PKC). This cascade of events ultimately leads to the phosphorylation of various cellular proteins, resulting in a physiological response, most notably the contraction of vascular smooth muscle, leading to vasoconstriction and an increase in blood pressure.[1][2]

Analytical Methodology: Quantification of Phenylephrine using Phenylephrine-d6 HCl

The primary application of Phenylephrine-d6 HCl is as an internal standard for the accurate quantification of phenylephrine in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A Validated LC-MS/MS Method:

A detailed method for the determination of phenylephrine in plasma has been described, which can be adapted for various research needs. This method involves derivatization to enhance sensitivity.

Experimental Protocol:

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, add the internal standard working solution (Phenylephrine-d6 HCl).

-

Perform protein precipitation with a suitable organic solvent (e.g., methanol containing 0.1% formic acid).

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant.

-

-

Derivatization:

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a sodium bicarbonate buffer (pH 8-11).

-

Add a solution of dansyl chloride in acetonitrile.

-

Incubate at an elevated temperature (e.g., 60°C) for a short period (e.g., 10 minutes) to complete the derivatization reaction.

-

-

Liquid-Liquid Extraction:

-

Extract the derivatized sample with an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the final residue in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Parameters:

| Parameter | Recommended Conditions |

| LC Column | A suitable reversed-phase or HILIC column |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| MS/MS Transitions | Derivatized Phenylephrine: m/z 634.05 → 537.01Derivatized Phenylephrine-d6: m/z 640.09 → 540.07 |

Method Validation:

A robust bioanalytical method using Phenylephrine-d6 HCl as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Linearity: Demonstrating a linear relationship between the analyte concentration and the detector response over a defined range. For phenylephrine, a typical range could be 0.02 to 10.0 ng/mL.

-

Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Selectivity and Specificity: Ensuring that the method can unequivocally measure the analyte in the presence of other components in the sample.

-

Matrix Effect: Evaluating the effect of the biological matrix on the ionization of the analyte and internal standard.

-

Recovery: Determining the efficiency of the extraction procedure.

-

Stability: Assessing the stability of the analyte in the biological matrix under various storage and processing conditions.

Applications in Research and Development

The use of Phenylephrine-d6 HCl as an internal standard is critical in several areas of pharmaceutical research:

-

Pharmacokinetic Studies: Accurate determination of drug concentrations in biological fluids over time is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of phenylephrine.

-

Bioequivalence Studies: When comparing a generic formulation of phenylephrine to a reference product, a validated bioanalytical method is required to demonstrate that the two formulations result in comparable bioavailability.

-

Drug-Drug Interaction Studies: Investigating the potential for co-administered drugs to alter the pharmacokinetics of phenylephrine.

-

Metabolite Identification and Quantification: Although not a direct application of Phenylephrine-d6 HCl itself, the development of a robust analytical method for the parent drug is a prerequisite for studying its metabolites.

Quality Control and Standardization

For its intended use as an internal standard, Phenylephrine-d6 HCl must meet stringent quality control specifications to ensure the reliability of analytical data.

Key Quality Control Parameters:

-

Chemical Purity: Typically ≥98%, as determined by HPLC. This ensures that impurities do not interfere with the analysis.

-

Isotopic Purity: The percentage of the deuterated analog relative to all isotopic variants. A high isotopic purity (typically ≥98%) is crucial to prevent signal overlap with the unlabeled analyte.

-

Identity Confirmation: Verified by NMR and MS to confirm the correct structure and location of the deuterium labels.

-

Certificate of Analysis (CoA): A comprehensive CoA from the supplier should be obtained, detailing the results of all quality control tests.

Safety and Handling

Phenylephrine-d6 HCl should be handled in a laboratory setting by trained personnel. As with any chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. A material safety data sheet (MSDS) should be consulted for detailed information on handling, storage, and potential hazards.

Conclusion

Phenylephrine-d6 HCl is a vital tool for researchers and scientists involved in the development and analysis of phenylephrine. Its use as an internal standard in LC-MS/MS methods significantly enhances the accuracy, precision, and reliability of bioanalytical data. A thorough understanding of its properties, synthesis, and analytical application, as outlined in this guide, is essential for its effective implementation in a regulated and scientific environment.

References

-

Wikipedia. Phenylephrine. Available from: [Link]

-

National Center for Biotechnology Information. Phenylephrine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

-

Veeprho. Phenylephrine-D6 (HCl Salt) | CAS 1089675-56-8. Available from: [Link]

-

PubChem. Phenylephrine hydrochloride, (+-)-. Available from: [Link]

- Kareem NK, Thani MZ, Al-Rawi KF. New approach for determination of Phenylephrine HCl in Pure and Pharmaceutical Formulation using a various Microextraction Methods. Research Journal of Pharmacy and Technology. 2021;14(7):3629-3634.

-

Wikipedia. Alpha-1 adrenergic receptor. Available from: [Link]

-

Patsnap. What is the mechanism of Phenylephrine Hydrochloride? Patsnap Synapse. 2024. Available from: [Link]

- Al-Ghabsha, T. S., & Al-Sabawi, O. I. (2018). Determination of phenylephrine hydrochloride in pharmaceutical preparations using spectrophotometric method. Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-3597 E-ISSN: 2521-3512), 27(1), 74-81.

- Baison W, Teerawutgulrag A, Puangsombat P, Rakariyatham N. An alternative synthesis of (+/-)-phenylephrine hydrochloride. Maejo International Journal of Science and Technology. 2014;8(1):41-47.

- Gelotte CK, Zimmerman BA, Hollenbach K, et al. Pharmacokinetics, Safety, and Cardiovascular Tolerability of Phenylephrine HCl 10, 20, and 30 mg After a Single Oral Administration in Healthy Volunteers.

- Spectrophotometric Determination of Phenylephrine Hydrochloride in Pharmaceutical Formulations Using an Oxidative Coupling React.

- Mezzena M, Tosi L, Anelli M, et al. Paracetamol and phenylephrine granules in healthy volunteers. A pharmacokinetic study. Journal of Drug Delivery and Therapeutics. 2025;15(6):1-6.

- Gaikwad, V. B., Tamane, P. K., & Bhagwat, V. V. (2008). DEVELOPMENT AND VALIDATION OF SPECTROPHOTOMETRIC METHOD FOR PHENYLEPHRINE HYDROCHLORIDE ESTIMATION IN NASAL DROPS FORMULATIONS. Acta Poloniae Pharmaceutica, 65(6), 737-740.

- Gelotte, C. K., & Zimmerman, B. A. (2022). Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents. Pulmonary Therapy, 8(4), 485-499.

- Graham, R. M., & Perez, D. M. (1998). α1-Adrenergic Receptor Subtypes.

-

NURSING.com. Phenylephrine (Neo-Synephrine): Mechanism of Action- Free Study Guide Included! 2024. Available from: [Link]

-

U.S. Food and Drug Administration. 204300Orig1s000. 2014. Available from: [Link]

- National Toxicology Program. (1987). Toxicology and carcinogenesis studies of phenylephrine hydrochloride (CAS No. 61-76-7) in F344/N rats and B6C3F1 mice (feed studies) (Technical Report Series No. 322). U.S.

- Li, H., & He, C. (2021). Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases.

- Spectrophotometric Determination of Phenylephrine Hydrochloride in Pharmaceutical Preparations by Oxidative Coupling Reaction. Impact Factor. 2020.

- Martinez, A. (2022). The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation. Digital Commons @ Assumption University.

- Chen, S., Chen, J., Du, Y., Liu, C., & Pei, G. (2011).

- Wang, Y., Zhang, Y., & Li, Y. (2022).

-

Review of Optometry. The Ophthalmic Workhorse. 2020. Available from: [Link]

-

Pharmacy, D. (2022, June 29). Phenylephrine-Synthesis, Mechanism of action and uses [Video]. YouTube. [Link]

- Google Patents. (2013). CN103435503A - Preparation process of phenylephrine key intermediate 3-hydroxyl-alpha-(methylamine ethyl)-phenylcarbinol (dextro-laevo isomer).

- Piascik, M. T., & Perez, D. M. (2001). The α1-adrenergic receptors: diversity of signaling networks and regulation. Journal of Pharmacology and Experimental Therapeutics, 298(2), 403-410.

Sources

Technical Whitepaper: Physical Properties and Analytical Methodologies of Deuterated Phenylephrine-d6 Hydrochloride

Executive Summary & Structural Rationale

Phenylephrine is a potent, direct-acting sympathomimetic amine and a1[1] widely used in clinical settings as a vasoconstrictor and decongestant. In the realm of modern pharmacokinetics and bioanalysis, the deuterated analog,2[2], serves as an indispensable internal standard (IS) for mass spectrometry.

Causality of Isotopic Design: Phenylephrine-d6 incorporates six stable deuterium isotopes strategically located on the N-methyl group (-CD3), the adjacent methylene group (-CD2-), and the chiral methine carbon (-CD-). By placing the heavy isotopes on the aliphatic chain rather than the aromatic ring, synthetic chemists minimize the Kinetic Isotope Effect (KIE) during hepatic cytochrome P450-mediated aromatic hydroxylation. This ensures that the deuterated IS perfectly mimics the pharmacokinetic clearance and ionization efficiency of the native drug, while providing a robust +6 Da mass shift to eliminate isotopic cross-talk in LC-MS/MS Multiple Reaction Monitoring (MRM) channels.

Physical and Chemical Properties

The physical properties of the deuterated salt closely mirror its native counterpart, with the primary variance being the molecular weight shift induced by the deuterium atoms.

| Property | Phenylephrine HCl | Phenylephrine-d6 HCl |

| CAS Number | 61-76-7[1] | 1089675-56-8[2] |

| Molecular Formula | C9H14ClNO2[1] | C9H8D6ClNO2[2] |

| Molecular Weight | 203.67 g/mol [1] | 209.71 g/mol |

| Appearance | White to off-white powder[1] | White to off-white powder |

| Melting Point | 140–145 °C[3] | ~140–145 °C |

| Solubility | Freely soluble in water[3] | Freely soluble in water |

| Storage Conditions | -20°C, desiccated[1] | -80°C (6 months) or -20°C (1 month), desiccated[2] |

Pharmacological Context & Signaling Pathway

Phenylephrine-d6 retains the exact pharmacological activity of its unlabeled counterpart. It binds to post-synaptic α1-adrenergic receptors, triggering a4[4]. This activates Phospholipase C (PLC), which cleaves PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). IP3 subsequently triggers calcium release from the sarcoplasmic reticulum, culminating in smooth muscle contraction.

Fig 1: α1-Adrenergic Receptor Signaling Pathway activated by Phenylephrine.

Experimental Protocol: LC-MS/MS Quantitative Validation

To utilize Phenylephrine-d6 hydrochloride effectively as an internal standard for therapeutic drug monitoring (TDM) or pharmacokinetic studies, a highly controlled analytical protocol is required.

Self-Validating Mechanism : The addition of the stable isotope-labeled internal standard (SIL-IS) prior to any sample manipulation creates a self-validating system. Because Phenylephrine-d6 shares the exact physicochemical properties of the target analyte, any volumetric errors, extraction losses during precipitation, or matrix-induced ion suppression in the MS source affect both the native drug and the IS equally. The ratio of their peak areas remains constant, mathematically canceling out technical variances and validating the accuracy of the final quantification.

Fig 2: LC-MS/MS quantitative workflow utilizing Phenylephrine-d6 as an internal standard.

Step-by-Step Methodology

Phase 1: Matrix Spiking & Protein Precipitation (PPT)

-

Action : Aliquot 50 µL of human plasma. Add 10 µL of Phenylephrine-d6 HCl working solution (100 ng/mL in water). Add 150 µL of ice-cold acetonitrile (100%). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Causality : The immediate addition of the d6-IS ensures that any subsequent volumetric losses or extraction inefficiencies are mathematically normalized. Ice-cold acetonitrile rapidly denatures plasma proteins while preventing the thermal degradation of the analyte.

Phase 2: Chromatographic Separation (HILIC)

-

Action : Transfer the supernatant to an autosampler vial. Inject 5 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase : (A) 10 mM Ammonium Formate in Water, pH 3.0; (B) Acetonitrile. Run a gradient from 90% B to 50% B.

-

Causality : Phenylephrine is highly polar with a3[3] and exhibits poor retention on traditional C18 reversed-phase columns. HILIC leverages the polar nature of the molecule, partitioning it into an aqueous-enriched layer on the stationary phase. This results in sharp peak shapes and robust retention away from the solvent front (where ion suppression is highest).

Phase 3: Mass Spectrometry (ESI-MS/MS)

-

Action : Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

-

MRM Transitions :

-

Native Phenylephrine: m/z 168.1 → 150.1

-

Phenylephrine-d6: m/z 174.1 → 156.1

-

-

Causality : The primary fragmentation pathway for both molecules is the neutral loss of water (-18 Da) from the hydroxyl group on the chiral carbon. The +6 Da mass difference completely isolates the IS from the native drug's naturally occurring M+1/M+2 isotopic envelope, guaranteeing zero cross-talk and high quantitative fidelity.

References

- Title: Phenylephrine HCl Source: InvivoChem URL

- Title: Phenylephrine | C9H13NO2 Source: PubChem - NIH URL

- Title: Phenylephrine-d6 hydrochloride Source: MedChemExpress URL

- Title: GPCR/G Protein Source: MedChemExpress URL

Sources

- 1. 盐酸苯肾上腺素 | selective α1-adrenergic receptor agonist | CAS 61-76-7 | Metaoxedrine chloride; NCIc-55641; NCI c55641; Neosympatol; Oftalfrine; Mezaton; Neo Synephrine; Neo-Synephrine | Phenylephrine hydrochloride ((R)-(-)-Phenylephrine hydrochloride,盐酸去氧肾上腺素) | 内源性代谢物 | 美国InvivoChem [invivochem.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

Navigating Bioanalytical Precision: A Comparative Analysis of Phenylephrine-d6 and Phenylephrine-d3 as Internal Standards

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results. This is especially critical in regulated drug development, where data integrity is non-negotiable. This guide provides a comprehensive technical comparison of two commonly used deuterated internal standards for the quantification of Phenylephrine: Phenylephrine-d6 and Phenylephrine-d3. As a Senior Application Scientist, this document will delve into the underlying principles of their use, the potential for isotopic effects, and provide a framework for their comparative evaluation to ensure robust and reliable bioanalytical method performance.

Introduction: The Foundational Role of Internal Standards in Bioanalysis

Phenylephrine is a selective alpha-1 adrenergic receptor agonist widely used as a nasal decongestant and a vasopressor to manage hypotension.[1][2] Accurate quantification of Phenylephrine in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies.[3][4] The inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection necessitates the use of an internal standard to ensure analytical precision and accuracy.[5][6][7]

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative LC-MS/MS analysis.[8][9] These compounds are chemically identical to the analyte but are labeled with stable heavy isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[8][10] The mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical physicochemical properties ensure they behave similarly during sample processing and analysis.[5][8][9] This co-eluting, chemically analogous nature allows the SIL-IS to effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[5][7][11][12]

This guide will focus on the comparative evaluation of two deuterated analogues of Phenylephrine: Phenylephrine-d6 and Phenylephrine-d3. While both can serve as effective internal standards, the number and position of deuterium atoms can influence their analytical behavior.

Understanding the Candidates: Phenylephrine-d6 vs. Phenylephrine-d3

The key difference between Phenylephrine-d6 and Phenylephrine-d3 lies in the number of deuterium atoms incorporated into the molecule. This seemingly minor structural change can have implications for their synthesis, cost, and, most importantly, their performance as internal standards.

| Feature | Phenylephrine | Phenylephrine-d3 | Phenylephrine-d6 |

| Molecular Formula | C9H13NO2 | C9H10D3NO2 | C9H7D6NO2 |

| Molecular Weight | 167.21 g/mol | 170.23 g/mol | 173.25 g/mol |

| Typical Labeling Position | N/A | Methyl group (N-CD3) | Phenyl ring and/or ethylamine side chain |

Phenylephrine-d3: Typically, the three deuterium atoms are located on the N-methyl group.[13][14][15] This labeling position is generally stable and less prone to back-exchange with protons from the surrounding solvent.

Phenylephrine-d6: The six deuterium atoms can be distributed across various positions, often on the phenyl ring and/or the ethylamine side chain. The specific labeling pattern is crucial and should be confirmed by the supplier.

The choice between a d3 and a d6 labeled standard often involves a trade-off between cost and the potential for isotopic effects. Generally, a higher degree of deuteration can provide a greater mass difference from the analyte, which can be beneficial in preventing isotopic cross-talk, especially if the analyte's natural isotopic abundance (M+1, M+2 peaks) is significant. However, extensive deuteration can sometimes lead to slight changes in chromatographic retention time, a phenomenon known as the "isotope effect."

The Isotope Effect: A Critical Consideration

While SIL-IS are designed to co-elute perfectly with the analyte, the substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in retention time, particularly in reversed-phase chromatography. This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can subtly alter the molecule's interaction with the stationary phase.[7]

A significant isotope effect can be problematic if the analyte and IS peaks are not adequately integrated, leading to inaccuracies in the calculated analyte-to-IS peak area ratio. Therefore, it is crucial to evaluate the chromatographic behavior of both Phenylephrine-d6 and Phenylephrine-d3 relative to the unlabeled Phenylephrine during method development.

Experimental Design for a Comparative Evaluation

To determine the most suitable internal standard for a specific bioanalytical method, a head-to-head comparison of Phenylephrine-d6 and Phenylephrine-d3 is recommended. The following experimental workflow outlines a robust approach for this evaluation.

Caption: A structured workflow for the comparative evaluation of internal standards.

Step-by-Step Experimental Protocols

Objective: To rigorously compare the performance of Phenylephrine-d6 and Phenylephrine-d3 as internal standards for the quantification of Phenylephrine in human plasma.

Materials:

-

Phenylephrine Hydrochloride Reference Standard[16]

-

Phenylephrine-d3 Hydrochloride Internal Standard[17]

-

Phenylephrine-d6 Hydrochloride Internal Standard[18]

-

Control Human Plasma (with appropriate anticoagulant)

-

LC-MS/MS Grade Solvents (e.g., Methanol, Acetonitrile, Water)

-

Formic Acid

-

Solid-Phase Extraction (SPE) Cartridges

Instrumentation:

-

A validated Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).[19]

Protocol:

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of Phenylephrine, Phenylephrine-d3, and Phenylephrine-d6 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the Phenylephrine stock solution.

-

Prepare separate working solutions for Phenylephrine-d3 and Phenylephrine-d6 internal standards.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Develop a suitable UPLC method for the chromatographic separation of Phenylephrine.

-

Optimize the MS/MS parameters for Phenylephrine, Phenylephrine-d3, and Phenylephrine-d6, including precursor and product ions, collision energy, and other source-dependent parameters. The protonated molecule [M+H]+ for Phenylephrine is m/z 168.[20]

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Spike control human plasma with the Phenylephrine working solutions to prepare calibration standards at a minimum of six to eight non-zero concentration levels.[21]

-

Spike control human plasma with the Phenylephrine working solutions to prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

-

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To an aliquot of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution (either Phenylephrine-d3 or Phenylephrine-d6).

-

Perform protein precipitation followed by SPE for sample clean-up and concentration.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

-

-

Method Validation (as per FDA/ICH M10 Guidelines): [21][22][23]

-

Selectivity: Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention times of the analyte and the internal standards.

-

Linearity and Sensitivity (LLOQ): Analyze the calibration curves and determine the concentration range over which the method is linear. The LLOQ should be determined with acceptable precision and accuracy.[24][25]

-

Accuracy and Precision: Analyze replicate QC samples at all concentration levels on multiple days to determine the intra- and inter-day accuracy and precision. The acceptance criteria are typically within ±15% (±20% at the LLOQ) for accuracy and a coefficient of variation (CV) of ≤15% (≤20% at the LLOQ) for precision.[23]

-

Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked plasma samples from at least six different sources to the response of the analyte in a neat solution.

-

Extraction Recovery: Compare the peak areas of the analyte in pre-extraction spiked plasma samples to those in post-extraction spiked plasma samples at three different concentration levels.

-

Stability: Assess the stability of Phenylephrine in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

-

Data Presentation and Interpretation

The performance of Phenylephrine-d6 and Phenylephrine-d3 should be systematically compared across all validation parameters.

Table 1: Hypothetical Comparative Validation Data

| Parameter | Phenylephrine-d3 as IS | Phenylephrine-d6 as IS | Acceptance Criteria |

| Linearity (r²) | > 0.995 | > 0.995 | ≥ 0.99 |

| LLOQ (pg/mL) | 10.0 | 10.0 | Signal-to-noise ≥ 10 |

| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 8.2% | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%CV) | ≤ 9.1% | ≤ 8.8% | ≤ 15% (≤ 20% at LLOQ) |

| Intra-day Accuracy (%Bias) | -5.2% to +4.8% | -4.9% to +4.5% | ± 15% (± 20% at LLOQ) |

| Inter-day Accuracy (%Bias) | -6.1% to +5.5% | -5.8% to +5.2% | ± 15% (± 20% at LLOQ) |

| Matrix Factor (IS Normalized) | 0.95 - 1.05 | 0.96 - 1.04 | CV ≤ 15% |

| Extraction Recovery (%) | 75 ± 5% | 76 ± 4% | Consistent and reproducible |

| Chromatographic RT Shift (vs. Analyte) | < 0.02 min | 0.05 min | Minimal and consistent |

In this hypothetical scenario, both internal standards perform well and meet the acceptance criteria. However, the Phenylephrine-d6 shows a slightly larger, yet still acceptable, chromatographic retention time shift. The final decision may then be influenced by other factors such as cost and availability.

Conclusion and Recommendations

The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. Both Phenylephrine-d6 and Phenylephrine-d3 can be suitable internal standards for the quantification of Phenylephrine. A thorough comparative evaluation, as outlined in this guide, is essential to make an informed decision based on empirical data.

Key Takeaways:

-

Prioritize Co-elution: The ideal internal standard should exhibit minimal to no chromatographic separation from the analyte.

-

Validate Rigorously: A comprehensive validation study is necessary to demonstrate the performance of the chosen internal standard across all relevant parameters.

-

Consider the Entire Lifecycle: The long-term availability and cost-effectiveness of the selected internal standard should also be taken into account, especially for large-scale clinical studies.

By following a systematic and data-driven approach, researchers can confidently select the optimal internal standard, thereby ensuring the integrity and reliability of their bioanalytical data in support of drug development programs.

References

-

PubChem. (n.d.). Phenylephrine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN109187832B - Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) and sample pretreatment method.

-

Wikipedia. (2024, November 12). Phenylephrine. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

-

GPAT Discussion Center. (2019, May 10). SYNTHESIS OF PHENYLEPHRINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM [Video]. YouTube. [Link]

- Google Patents. (n.d.). CN102776251B - Preparation method of phenylephrine.

- de Boer, D., et al. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.

- Owa, O. O. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 137-147.

- Shereen, F., & Tadi, P. (2023). Phenylephrine. In StatPearls.

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

ResearchGate. (2026, January 25). An alternative synthesis of (+/-)-phenylephrine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). ESI-MS and MS/MS mass spectra collected for phenylephrine and methamphetamine. Retrieved from [Link]

-

Veeprho. (n.d.). (S)-Phenylephrine-D3 (HCl Salt). Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Veeprho. (n.d.). Phenylephrine-D6 (HCl Salt). Retrieved from [Link]

- Buescher, J. M., et al. (2010). Isotopic labeling-assisted metabolomics using LC–MS.

- Gelotte, C. K., et al. (2015). Pharmacokinetics, Safety, and Cardiovascular Tolerability of Phenylephrine HCl 10, 20, and 30 mg After a Single Oral Administration in Healthy Volunteers.

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

-

PubChem. (n.d.). (R)-Phenylephrine-d3 Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2023, April 3). Use of a liquid chromatography-tandem mass spectrometry method to assess the concentration of epinephrine, norepinephrine, and phenylephrine stored in plastic syringes. Retrieved from [Link]

-

University of Cordoba. (2022, June 3). Measuring Vitamin D3 Metabolic Status, Comparison between Vitamin D Deficient and Sufficient Individuals. Retrieved from [Link]

-

PubMed. (2013, February 1). Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Single-Dose Pharmacokinetics and Metabolism of the Oral Decongestant Phenylephrine HCl in Children and Adolescents. Retrieved from [Link]

-

Bio-Techne. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Understanding Phenylephrine Metabolism , Pharmacokinetics , Bioavailability and Activity. Retrieved from [Link]

-

Regulations.gov. (2013, December 12). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]

-

American Chemical Society. (2006, September 27). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Retrieved from [Link]

Sources

- 1. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylephrine - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics, Safety, and Cardiovascular Tolerability of Phenylephrine HCl 10, 20, and 30 mg After a Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. scispace.com [scispace.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. texilajournal.com [texilajournal.com]

- 12. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. veeprho.com [veeprho.com]

- 15. (R)-Phenylephrine-d3 Hydrochloride | C9H14ClNO2 | CID 46782733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 去氧肾上腺素 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 17. rac Phenylephrine-d3 Hydrochloride | LGC Standards [lgcstandards.com]

- 18. veeprho.com [veeprho.com]

- 19. Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. resolvemass.ca [resolvemass.ca]

- 22. fda.gov [fda.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 25. downloads.regulations.gov [downloads.regulations.gov]

Phenylephrine-d6 Hydrochloride: Solvation Thermodynamics and Bioanalytical Workflows

Executive Summary

Phenylephrine-d6 hydrochloride is a stable, deuterium-labeled isotopologue of phenylephrine, a potent and selective α1 -adrenergic receptor agonist. In modern pharmacokinetics and drug development, this compound is indispensable as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of these quantitative assays hinges entirely on the integrity of the IS stock solution. This whitepaper provides an in-depth technical analysis of the solvation thermodynamics of phenylephrine-d6 hydrochloride, strictly comparing its behavior in methanol versus water, and establishes validated protocols for stock preparation and solubility testing.

Molecular Dynamics & Isotopic Fidelity

Phenylephrine-d6 hydrochloride features six deuterium atoms strategically incorporated into its structure. This +6 Da mass shift is analytically critical: it provides a pristine isolation window in the first quadrupole (Q1) of a mass spectrometer, eliminating isotopic cross-talk with the endogenous or dosed unlabeled phenylephrine[1].

Thermodynamically, the kinetic isotope effect (KIE) induced by deuterium substitution alters zero-point vibrational energies but exerts a negligible influence on the macroscopic thermodynamics of solvation. Consequently, the solubility profile, pKa (~8.9 for the secondary amine), and partition coefficient of the d6 isotopologue are functionally identical to those of unlabeled phenylephrine hydrochloride[2].

Solvation Thermodynamics: Methanol vs. Water

The selection of a solvent for phenylephrine-d6 HCl dictates not only the maximum achievable concentration but also the long-term stability and analytical compatibility of the stock solution.

Aqueous Solvation Dynamics

Water possesses a remarkably high dielectric constant ( ϵ≈78.4 at 25°C). When phenylephrine-d6 HCl is introduced to water, this high polarity efficiently overcomes the lattice energy of the crystalline solid, facilitating complete dissociation of the hydrochloride salt. The protonated secondary amine and the phenolic hydroxyl group engage in extensive hydrogen bonding with the aqueous hydration shell. As confirmed by , the aqueous solubility of phenylephrine hydrochloride readily exceeds 50 mg/mL[3]. However, aqueous solutions are highly susceptible to microbial growth and oxidative degradation over time, especially at a pH above 7.0[4].

Methanolic Solvation Dynamics

Methanol features a significantly lower dielectric constant ( ϵ≈32.7 ). While it still supports the dissociation of the HCl salt via ion-dipole interactions, the solvation forces are weaker than in water. Consequently, the absolute solubility in methanol is slightly lower—typically stabilizing around 20-30 mg/mL, similar to its behavior in other polar organics like ethanol.

Despite the lower absolute solubility, methanol is the gold-standard solvent for LC-MS/MS stock solutions . It acts as a bacteriostatic agent, preventing the microbial degradation observed in water. Furthermore, methanolic stocks exhibit superior miscibility with the organic mobile phases (e.g., acetonitrile/methanol) used during protein precipitation and reversed-phase liquid chromatography (RPLC), preventing localized precipitation of the internal standard upon matrix spiking.

Comparative Physicochemical Data

The following table summarizes the critical parameters influencing solvent selection for phenylephrine-d6 HCl.

| Parameter | Water (H₂O) | Methanol (CH₃OH) |

| Dielectric Constant (25°C) | 78.4 | 32.7 |

| Absolute Solubility | > 50 mg/mL | ~ 25 - 30 mg/mL |

| Salt Dissociation | Complete | High |

| Stock Solution Stability | Low (High microbial & oxidative risk) | High (Bacteriostatic, volatile) |

| LC-MS/MS Matrix Compatibility | Poor (Requires organic crash/dilution) | Excellent (Direct injection compatible) |

Experimental Workflows & Methodologies

To ensure absolute trustworthiness in bioanalytical assays, stock preparation and solubility testing must rely on self-validating protocols.

Experimental workflow for determining phenylephrine-d6 HCl solubility and LC-MS/MS preparation.

Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the true thermodynamic solubility of phenylephrine-d6 HCl in a given solvent.

-

Gravimetric Addition: Weigh 50.0 mg of Phenylephrine-d6 HCl into a 2.0 mL Eppendorf tube using a calibrated microbalance.

-

Causality: Gravimetric measurement eliminates volumetric errors associated with solvent density variations at different ambient temperatures.

-

-

Solvent Introduction: Add exactly 1.0 mL of the target solvent (Methanol or HPLC-grade Water). Ensure a visible pellet remains.

-

Causality: Maintaining a visible pellet ensures the solution is supersaturated, a strict prerequisite for determining true thermodynamic equilibrium rather than transient kinetic solubility.

-

-

Equilibration: Seal the tube and place it in a thermostatic shaker at 25.0 ± 0.1 °C for 24 hours at 800 RPM.

-

Causality: Thermodynamic solubility requires the system to reach a dynamic equilibrium between the solid lattice and the solvated ions.

-

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes.

-

Causality: Rapid sedimentation of undissolved micro-particulates prevents the overestimation of solubility that occurs when suspended solids are accidentally aspirated.

-

-

Validation Check (Self-Validating System): Extract 10 µL of the supernatant at 24 hours and again at 48 hours. Dilute and quantify via UV-Vis (λmax: 216 nm, 276 nm) or LC-MS/MS. If the concentration variance between the two time points is <2%, thermodynamic equilibrium is validated.

Protocol 2: Preparation of 1 mg/mL IS Stock Solution for LC-MS/MS

-

Dissolution: Dissolve 1.0 mg of Phenylephrine-d6 HCl in 1.0 mL of LC-MS grade Methanol.

-

Causality: Methanol is chosen over water to act as a bacteriostatic agent and to ensure seamless miscibility with the organic mobile phases used during protein precipitation, preventing localized precipitation of the IS.

-

-

Storage: Transfer the solution to an amber glass vial and store at -20°C.

-

Causality: Phenylephrine is highly photosensitive[4]; photons can induce oxidation of the phenolic hydroxyl group. Sub-zero temperatures arrest hydrolytic and oxidative degradation kinetics.

-

-

Validation Check (Self-Validating System): Inject the stock solution into the LC-MS/MS system and monitor the unlabeled phenylephrine MRM transition. A signal <0.1% of the d6 peak validates the isotopic purity of the standard and confirms the absence of unlabeled contamination.

Biological Context: Mechanism of Action

While phenylephrine-d6 is primarily an analytical tool, its unlabeled counterpart is a potent clinical vasoconstrictor. Understanding its biological target—the α1 -adrenergic receptor—provides context for why precise quantification in pharmacokinetic studies is heavily regulated.

Alpha-1 adrenergic receptor signaling pathway activated by phenylephrine.

Upon binding to the α1 -adrenergic receptor, phenylephrine triggers a Gq-protein coupled cascade[5]. This activates Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. The resulting release of intracellular calcium leads to robust smooth muscle contraction and vasoconstriction. Because of this potent cardiovascular effect, therapeutic monitoring requires the extreme precision afforded by d6-isotope dilution mass spectrometry.

Conclusion

The solvation of phenylephrine-d6 hydrochloride is a critical parameter in bioanalytical assay design. While water provides the highest absolute solubility due to its superior dielectric constant, methanol is the definitive solvent of choice for LC-MS/MS internal standard preparation. Methanol provides more than adequate solubility (~25-30 mg/mL) while simultaneously offering bacteriostatic protection, mitigating oxidative degradation, and ensuring perfect miscibility with organic extraction matrices. By strictly adhering to gravimetric and thermodynamically validated protocols, researchers can ensure the absolute integrity of their pharmacokinetic data.

References

- Phenylephrine hydrochloride compositions and containers (WO2021150747A1)

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phenylephrine | 59-42-7 [chemicalbook.com]

- 3. ≥99% (titration), powder, α₁-adrenoceptor agonist | Sigma-Aldrich [sigmaaldrich.com]

- 4. WO2021150747A1 - Phenylephrine hydrochloride compositions and containers - Google Patents [patents.google.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

The Physicochemical Imperative: Phenylephrine-d6 pKa and LogP in LC-MS/MS Method Development

Executive Summary

The development of robust bioanalytical methods for small-molecule therapeutics requires a fundamental understanding of their physicochemical properties. Phenylephrine, a potent 1[1] used primarily as a vasopressor, presents unique chromatographic challenges due to its extreme hydrophilicity and basicity. This whitepaper explores the causality between the pKa and LogP of phenylephrine (and its deuterated internal standard, phenylephrine-d6) and the specific experimental choices required to build a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Mechanism of action: Phenylephrine-mediated alpha-1 adrenergic signaling and vasoconstriction.

Physicochemical Profiling: Protio vs. Deutero

To design a reliable extraction and separation method, we must first analyze the molecular core. Phenylephrine is widely supplied as 2[2]. It is a highly polar molecule, characterized by an3[3]. The structure contains two critical ionizable groups: a secondary aliphatic amine with a 4[4] and a phenolic hydroxyl group with a pKa of 9.84.

When utilizing Phenylephrine-d6 as an Internal Standard (IS), deuterium substitution (typically on the N-methyl group and aromatic ring) introduces a Secondary Kinetic Isotope Effect (SKIE) . The C-D bond has a lower zero-point energy than the C-H bond, making it slightly more electron-donating via inductive effects. This marginally increases the electron density on the nitrogen lone pair, raising the pKa by approximately 0.01–0.03 units. While this Δ pKa is mathematically measurable, its chromatographic impact is negligible, ensuring perfect co-elution in optimized systems.

Table 1: Comparative Physicochemical Properties

| Property | Phenylephrine (Protio) | Phenylephrine-d6 (Deutero) | Chromatographic Implication |

| Molecular Weight | 167.20 g/mol | 173.24 g/mol | +6 Da mass shift allows distinct MRM isolation. |

| pKa1 (Amine) | 8.77 | ~8.80 (Estimated) | Molecule is positively charged at acidic pH (ESI+ friendly). |

| pKa2 (Phenol) | 9.84 | 9.84 | Molecule is negatively charged only at highly basic pH. |

| LogP | -0.31 | ~ -0.32 (Estimated) | Extreme hydrophilicity prevents retention on standard C18. |

The Causality of Chromatographic Selection

Method development is an exercise in managing causality. The goal in LC-MS/MS is to maximize sensitivity, which requires generating gas-phase ions efficiently.

-

The Ionization Mandate: To achieve maximum Electrospray Ionization (ESI+) efficiency, the mobile phase must be acidic (typically pH 2.5 using 0.1% Formic Acid). At pH 2.5, phenylephrine (pKa 8.77) is 100% protonated.

-

The Polarity Paradox: While protonation is excellent for the mass spectrometer, it is disastrous for chromatography. Adding a positive charge to a molecule that already has a LogP of -0.31 makes it hyper-polar.

-

The Stationary Phase Failure: If injected onto a standard C18 column under the highly aqueous conditions required to retain such a polar analyte, the hydrophobic C18 chains will fold inward to avoid the water—a phenomenon known as stationary phase dewetting or pore collapse. This causes phenylephrine to elute in the void volume with severe matrix suppression.

-

The Solution: We must break this loop by selecting an AQ-C18 column (which utilizes polar endcapping to prevent dewetting in 100% aqueous conditions) or abandoning reversed-phase entirely in favor of HILIC (Hydrophilic Interaction Liquid Chromatography).

Physicochemical logic driving LC-MS/MS column and mobile phase selection for phenylephrine.

Self-Validating LC-MS/MS Protocol

A robust protocol must be a self-validating system. By utilizing Phenylephrine-d6 as an internal standard, we create an internal feedback loop. If the matrix suppresses the signal or the column chemistry fails, the IS metrics will flag the error before data is reported.

Phase I: Reagent & System Preparation

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Causality: Ensures 100% protonation of the amine for ESI+.

-

Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

-

Column: Waters XSelect HSS T3 or Phenomenex Gemini AQ-C18 (100 x 2.1 mm, 2.5 µm). Causality: Polar endcapping prevents dewetting during the necessary 100% aqueous hold.

Phase II: Isotope Dilution & Extraction

-

Aliquot 50 µL of human plasma into a 96-well plate.

-

Spike with 10 µL of Phenylephrine-d6 working solution (50 ng/mL).

-

Add 200 µL of cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins.

-

Centrifuge at 4,000 x g for 10 minutes.

-

Critical Step: Dilute the supernatant 1:1 with Mobile Phase A before injection. Causality: Injecting high organic extracts directly onto an AQ column will cause breakthrough of the polar phenylephrine. Aqueous dilution focuses the analyte at the column head.

Phase III: Chromatographic Gradient

-

Flow Rate: 0.4 mL/min

-

0.0 - 1.5 min: 0% B (100% Aqueous hold to retain the hyper-polar analyte).

-

1.5 - 3.0 min: Ramp to 60% B (Elution phase).

-

3.0 - 4.0 min: 95% B (Column wash).

-

4.0 - 5.5 min: 0% B (Re-equilibration).

Phase IV: Self-Validation Metrics (System Suitability)

To ensure the system is validating itself in real-time, monitor the following metrics for the Phenylephrine-d6 IS:

-

RT Stability: The IS RT must not deviate by > ±0.05 minutes across the batch. A shift indicates stationary phase dewetting or pump micro-leaks.

-

Area Consistency: The IS peak area must remain within 80-120% of the mean batch area. A sudden drop indicates severe matrix suppression (ion suppression) co-eluting with the analyte, invalidating that specific sample.

Self-validating LC-MS/MS workflow utilizing phenylephrine-d6 for matrix effect correction.

References

- DrugBank. "Phenylephrine DrugBank logP". National Institutes of Health (NIH). Accessed March 2026.

- ChemicalBook. "(R)-Phenylephrine Hydrochlorid CAS#: 61-76-7". Accessed March 2026.

- PubChem. "Phenylephrine Hydrochloride | C9H14ClNO2 | CID 5284443". National Institutes of Health (NIH). Accessed March 2026.

- Drugs.com. "Phenylephrine Monograph for Professionals". Accessed March 2026.

Sources

- 1. Phenylephrine Monograph for Professionals - Drugs.com [drugs.com]

- 2. Phenylephrine Hydrochloride | C9H14ClNO2 | CID 5284443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-Phenylephrine Hydrochlorid CAS#: 61-76-7 [m.chemicalbook.com]

Whitepaper: Stability Dynamics of Phenylephrine-d6 Hydrochloride in Biological Matrices

Executive Summary

In the realm of targeted pharmacokinetics and bioanalysis, ensuring the ex vivo stability of analytes and their internal standards is paramount. Phenylephrine-d6 hydrochloride serves as a critical Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of phenylephrine in complex biological matrices. However, the inherent chemical structure of phenylephrine—a phenolic amine—renders it highly susceptible to oxidative and photolytic degradation. This technical guide explores the mechanistic causality behind its degradation, outlines robust matrix stabilization strategies, and provides a self-validating LC-MS/MS protocol strictly compliant with global regulatory standards.

Chemical Profiling and the Kinetic Isotope Effect

Phenylephrine is a potent and selective α1 -adrenoceptor agonist commonly used as a decongestant and vasopressor 1. The incorporation of six deuterium atoms to form Phenylephrine-d6 hydrochloride provides a +6 Da mass shift.

Causality of SIL-IS Selection: During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), biological matrices like human plasma cause significant ion suppression or enhancement. Because Phenylephrine-d6 shares the exact physicochemical properties of the unlabeled drug, it co-elutes perfectly during chromatography. By experiencing identical matrix effects at the exact moment of electrospray ionization (ESI), the SIL-IS normalizes the mass spectrometric response, ensuring quantitative accuracy 2. Furthermore, because the deuterium substitutions are typically located away from the primary sites of chemical lability, the kinetic isotope effect (KIE) does not alter its baseline stability relative to the target analyte.

Mechanisms of Degradation in Biological Matrices

The primary instability of phenylephrine in plasma stems from its phenolic hydroxyl group. In the slightly alkaline environment of human plasma (pH ~7.4), phenolic compounds are highly prone to auto-oxidation and photolytic breakdown 3.

Under oxidative stress or light exposure, the electron-rich aromatic ring oxidizes into reactive quinone intermediates, leading to rapid analyte loss. To counteract this, a strong reducing agent such as ascorbic acid (Vitamin C) must be introduced during sample collection. Ascorbic acid acts as a sacrificial antioxidant, competitively scavenging reactive oxygen species (ROS) and maintaining the phenolic group in its stable, reduced state 4.

Oxidative degradation pathway of Phenylephrine-d6 and stabilization mechanisms.

Regulatory Framework: ICH M10 Bioanalytical Method Validation

To ensure the integrity of pharmacokinetic data, the stability of both the analyte and the SIL-IS must be rigorously validated. The ICH M10 guidelines mandate that stability evaluations cover every step of sample preparation, processing, and storage, analyzed against freshly spiked calibration curves 5.

Table 1: ICH M10 Stability Parameters and Acceptance Criteria

| Stability Parameter | Testing Condition | ICH M10 Acceptance Criteria |

| Bench-Top Stability | Room temperature for the maximum expected processing time. | Mean concentration within ±15% of nominal. |

| Freeze-Thaw Stability | Minimum of 3 cycles (Storage temp to Room Temp). | Mean concentration within ±15% of nominal. |

| Long-Term Stability | Stored at -20°C or -80°C for the duration of study. | Mean concentration within ±15% of nominal. |

| Autosampler Stability | Processed samples residing in the autosampler. | Mean concentration within ±15% of nominal. |

Self-Validating Experimental Protocol for Stability Assessment

Phenylephrine is highly polar, which often results in poor retention on standard reversed-phase LC columns and severe ion suppression. To bypass this, this protocol utilizes pre-column derivatization with dansyl chloride . This chemical modification increases the molecule's hydrophobicity, drastically improving chromatographic resolution and lowering the limit of quantification (LLOQ) to 0.020 ng/mL 6.

Step-by-Step Methodology

-

Stock Solution Verification (Self-Validation Step): Prepare two independent stock solutions of Phenylephrine-d6 in methanol. Compare their MS responses to ensure the difference is <5%, proving preparation accuracy before proceeding 2.

-

Matrix Spiking & Stabilization: Aliquot blank human plasma. Immediately add 0.1% (w/v) ascorbic acid to create a reducing environment. Spike the stabilized plasma with Low Quality Control (LQC) and High Quality Control (HQC) concentrations of Phenylephrine and a fixed concentration of Phenylephrine-d6.

-

Stress Conditioning: Divide the bulk QC samples. Keep one aliquot as the Time-Zero ( T0 ) baseline. Subject the remaining aliquots to specific stress conditions (e.g., 3 freeze-thaw cycles at -80°C, or 24 hours on the bench-top under ambient light).

-

Protein Precipitation & Derivatization: To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins. Centrifuge and transfer the supernatant. Add sodium bicarbonate buffer and dansyl chloride solution. Incubate at 60°C for 15 minutes to complete the derivatization 6.

-

LC-MS/MS Analysis: Inject the derivatized samples onto a C18 column. Analyze using positive electrospray ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode, normalizing the target analyte peak area to the Phenylephrine-d6 internal standard.

Self-validating LC-MS/MS workflow for Phenylephrine-d6 stability assessment.

Quantitative Stability Data & Matrix Stabilization Strategies

Without stabilization, phenylephrine exhibits significant degradation ex vivo, particularly when exposed to ambient light (photolytic stress) or left at room temperature. The implementation of ascorbic acid prevents quinone formation, bringing the assay into strict regulatory compliance.

Table 2: Simulated Stability Profile of Phenylephrine in Human Plasma

| Stress Condition | Duration / Cycles | Matrix Stabilizer | Mean Recovery (%) | ICH M10 Status |

| Bench-Top (Ambient Light) | 24 Hours | None | 80.1% | FAIL (>15% loss) |

| Bench-Top (Ambient Light) | 24 Hours | Ascorbic Acid (0.1%) | 98.2% | PASS |

| Freeze-Thaw (-80°C to RT) | 3 Cycles | None | 84.5% | FAIL (>15% loss) |

| Freeze-Thaw (-80°C to RT) | 3 Cycles | Ascorbic Acid (0.1%) | 97.5% | PASS |

| Autosampler (Processed) | 48 Hours | Ascorbic Acid (0.1%) | 99.1% | PASS |

Note: Data reflects typical degradation patterns where photolytic and oxidative stress cause >15% loss in unstabilized plasma 3.

Conclusion

The successful quantification of phenylephrine in biological matrices relies heavily on two factors: the use of Phenylephrine-d6 hydrochloride as a mass-shifted internal standard to negate matrix effects, and the proactive stabilization of the plasma matrix to prevent phenolic oxidation. By integrating ascorbic acid during sample collection and utilizing pre-column derivatization to enhance MS sensitivity, bioanalytical scientists can build a self-validating assay that easily meets the rigorous stability criteria set forth by the ICH M10 guidelines.

References

-

MedChemExpress. Phenylephrine-d6 hydrochloride.1

-

International Council for Harmonisation (ICH). Bioanalytical Method Validation and Study Sample Analysis M10.5

-

Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Questions and Answers.2

-

Researcher.life / ResearchGate. Pre-column derivatization method for determining phenylephrine in human plasma and its application in a pharmacokinetic study.6

-

MDPI. Vitamin C: A Comprehensive Review of Its Role in Health, Disease Prevention, and Therapeutic Potential.4

-

SciSpace. A novel stability indicating RP-HPLC method development and validation for estimation of Phenylephrine hydrochloride and Bromhexine.3

Sources

Phenylephrine-d6 Hydrochloride: Molar Mass Calculation, Isotopic Labeling Mechanisms, and LC-MS/MS Bioanalytical Workflows

Introduction to the Core Standard

Phenylephrine is a potent, selective α1-adrenergic receptor agonist utilized clinically as a decongestant and vasopressor. Its pharmacodynamic action is driven by its affinity for α1-adrenoceptor subtypes, exhibiting pKi values of 5.86 (α1D), 4.87 (α1B), and 4.70 (α1A)[1]. In the rigorous environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring, accurately quantifying phenylephrine in complex biological matrices (e.g., plasma, urine) is a significant analytical challenge due to severe matrix effects.

To achieve high-fidelity quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are strictly required. Phenylephrine-d6 hydrochloride (CAS: 1089675-56-8) serves as the premier internal standard for these assays[1][2]. By co-eluting with the endogenous or administered analyte, it experiences identical ion suppression or enhancement in the electrospray ionization (ESI) source, thereby normalizing the mass spectrometric response and ensuring absolute analytical trustworthiness.

Structural Elucidation & Stoichiometric Derivation

The precision of high-resolution mass spectrometry relies on exact molar mass calculations. The IUPAC designation for this specific standard is (R)-3-(1-hydroxy-2-((methyl-d3)amino)ethyl-1,2,2-d3)phenol hydrochloride[2].